N-[(2-sulfamoylphenyl)methyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide
Description
N-[(2-sulfamoylphenyl)methyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide: is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a unique spirocyclic structure, which is often associated with enhanced biological activity and stability.
Properties
IUPAC Name |
N-[(2-sulfamoylphenyl)methyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c16-23(20,21)13-4-2-1-3-12(13)9-17-14(19)18-10-15(11-18)5-7-22-8-6-15/h1-4H,5-11H2,(H,17,19)(H2,16,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJYLDIOHBOQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(C2)C(=O)NCC3=CC=CC=C3S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-sulfamoylphenyl)methyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzenesulfonamide and 7-oxa-2-azaspiro[3.5]nonane-2-carboxylic acid.
Formation of Intermediate: The 2-aminobenzenesulfonamide is reacted with formaldehyde to form the intermediate 2-(sulfamoylphenyl)methanol.
Spirocyclic Formation: The intermediate is then reacted with 7-oxa-2-azaspiro[3.5]nonane-2-carboxylic acid under acidic conditions to form the final spirocyclic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scale-Up: Adapting the reaction conditions for large-scale production, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(2-sulfamoylphenyl)methyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(2-sulfamoylphenyl)methyl]-7-oxa-2-azaspiro[3
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-sulfamoylphenyl)methyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are crucial for disease progression.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-sulfamoylphenyl)methyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxamide
- N-[(2-sulfamoylphenyl)methyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxylic acid
- N-[(2-sulfamoylphenyl)methyl]-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Uniqueness
- Structural Features : The spirocyclic structure provides enhanced stability and biological activity.
- Functional Groups : The presence of both sulfamoyl and carboxamide groups allows for diverse chemical reactivity and potential biological interactions.
This compound’s unique structure and functional groups make it a valuable candidate for further research and development in various scientific fields
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